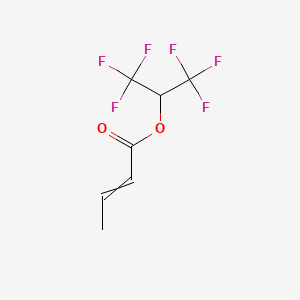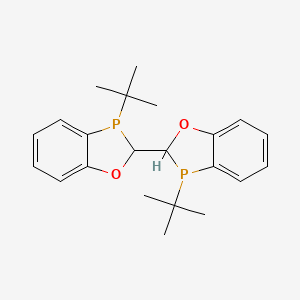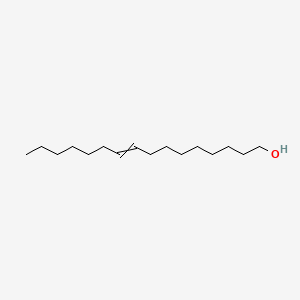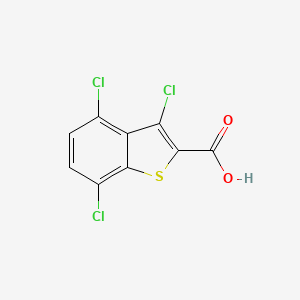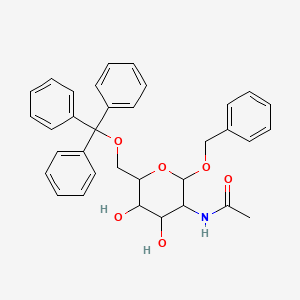
6-Cyano-2-oxoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyano-2-oxoindole is a derivative of oxindole, a significant heterocyclic compound found in various natural products and pharmaceuticals. The presence of a cyano group at the 6-position and an oxo group at the 2-position makes this compound unique and valuable in synthetic organic chemistry and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2-oxoindole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of an anilide with phenyliodine(III) diacetate (PIDA) through hypervalent iodine-mediated C(sp2)–C(sp2) bond formation followed by subsequent deacylation . This metal-free method provides direct access to interesting oxindole intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-Cyano-2-oxoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl or other functional groups.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, which can have significant biological and pharmacological activities.
科学研究应用
6-Cyano-2-oxoindole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Cyano-2-oxoindole involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors and signaling pathways, leading to altered cellular functions and therapeutic effects .
相似化合物的比较
Similar Compounds
2-Oxoindole: The parent compound without the cyano group.
6-Bromo-2-oxoindole: A halogenated derivative with different reactivity and biological activity.
2-Hydroxyindole: A hydroxylated derivative with distinct chemical properties.
Uniqueness
6-Cyano-2-oxoindole is unique due to the presence of both the cyano and oxo groups, which confer specific reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and medicinal applications .
属性
分子式 |
C9H4N2O |
|---|---|
分子量 |
156.14 g/mol |
IUPAC 名称 |
2-oxoindole-6-carbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-4H |
InChI 键 |
JOROUSJZHVHYIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=O)N=C2C=C1C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-4-Phenyl-2-(quinolin-2-yl)-4,5-dihydrooxazole; 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Quinoline](/img/structure/B13387026.png)
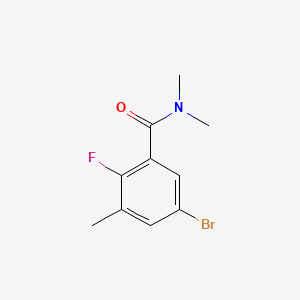
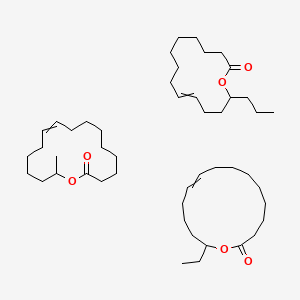
![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)
![3-[4-(3-Chlorophenyl)phenyl]-2-[(1-ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B13387049.png)
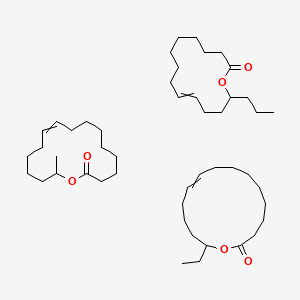
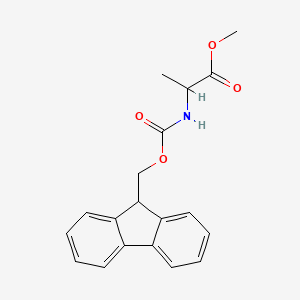
![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)
